H-D-Lys(Z)-Obzl HCl

Peptide Stereochemistry D-Amino Acid Incorporation Proteolytic Stability

H-D-Lys(Z)-Obzl HCl (CAS 156917-23-6) is the D-enantiomer lysine building block engineered for Boc-strategy solid-phase peptide synthesis where orthogonal Z/OBzl protection and exact stereochemistry are preconditions for success. The Z group on the ε-amine withstands repetitive TFA cycles while the OBzl ester anchors to resin until HF cleavage. The HCl salt (MW 406.9) ensures predictable solubility in DMF/DMSO and accurate molar calculations without the 33% mass penalty of p-toluenesulfonate alternatives. Specify CAS 156917-23-6 to prevent diastereomer formation, altered proteolytic susceptibility, and failed SAR campaigns.

Molecular Formula C21H27ClN2O4
Molecular Weight 406.91
CAS No. 156917-23-6; 6366-70-7
Cat. No. B2757892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Lys(Z)-Obzl HCl
CAS156917-23-6; 6366-70-7
Molecular FormulaC21H27ClN2O4
Molecular Weight406.91
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1
InChIKeyXHBTZNKKLKICJY-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Lys(Z)-Obzl HCl (CAS 156917-23-6): Protected D-Lysine Benzyl Ester for Stereochemically Defined Peptide Synthesis


H-D-Lys(Z)-Obzl HCl (CAS 156917-23-6) is a protected D-lysine amino acid building block belonging to the class of Nε-benzyloxycarbonyl (Z) amino acid benzyl ester hydrochlorides. Its molecular formula is C₂₁H₂₆N₂O₄·HCl (MW 406.9 g/mol) . The compound features three key structural elements essential for controlled peptide assembly: (i) a free α-amino group on the D-configured lysine backbone for coupling , (ii) a benzyloxycarbonyl (Z) protection on the ε-amino side chain to prevent undesired branching [1], and (iii) a benzyl ester (OBzl) protection at the C-terminus to enable orthogonal deprotection strategies [2]. It is supplied as a hydrochloride salt, typically as a white to off-white powder with a purity specification of ≥98% (HPLC) and a melting point range of 137–143 °C .

Why L-Lysine Analogs and Alternative Salt Forms Cannot Substitute for H-D-Lys(Z)-Obzl HCl in Stereochemically Critical Peptide Projects


Generic substitution among Nε-Z-lysine benzyl ester building blocks is precluded by three orthogonal specification dimensions: stereochemistry, counterion identity, and protecting group architecture. The D-configuration at the α-carbon (CAS 156917-23-6) versus the corresponding L-enantiomer (CAS 6366-70-7) determines the chiral outcome of the final peptide; incorporation of the wrong enantiomer yields a diastereomer with altered biological recognition, proteolytic susceptibility, and pharmacological profile [1]. The hydrochloride salt form of CAS 156917-23-6 differs materially from the p-toluenesulfonate (TosOH) salt variant (CAS 16964-83-3) in molecular weight (406.9 vs. 542.65 g/mol), stoichiometric dosing for coupling reactions, and solubility characteristics [2]. Furthermore, alternative ε-amino protecting groups—such as Fmoc, Boc, or 2,4-dichloro-Z—introduce different acid lability profiles that are incompatible with the Z/OBzl orthogonal deprotection logic employed in multi-step synthetic routes . These three dimensions collectively prevent casual interchangeability and mandate precise specification at the procurement stage .

Quantitative Differentiation Evidence: H-D-Lys(Z)-Obzl HCl vs. L-Enantiomer, TosOH Salt, and Alternative Protected Lysine Analogs


Chiral Configuration: D-Enantiomer (CAS 156917-23-6) vs. L-Enantiomer (CAS 6366-70-7) — Stereochemical Identity and Optical Rotation

The D-lysine α-carbon configuration of CAS 156917-23-6 provides the opposite absolute stereochemistry relative to the widely available L-enantiomer CAS 6366-70-7. This is confirmed by specific optical rotation: [α]D²⁰ = −2 ± 2° (c = 2, DMF) for the D-enantiomer hydrochloride , versus [α]D²⁰ = −6.5 ± 1° (c = 0.5%, 0.1 M HCl) for the L-enantiomer hydrochloride . The differing sign and magnitude establish non-interchangeability for any application requiring defined stereochemistry. Peptides incorporating D-lysine residues exhibit substantially enhanced resistance to proteolytic degradation by endogenous proteases compared to their all-L counterparts in head-to-head stability assays [1].

Peptide Stereochemistry D-Amino Acid Incorporation Proteolytic Stability

Salt Form Identity: HCl Salt (CAS 156917-23-6) vs. TosOH Salt (CAS 16964-83-3) — Molecular Weight and Stoichiometric Dosing Precision

CAS 156917-23-6 is supplied exclusively as the hydrochloride salt (MW 406.9 g/mol) . The p-toluenesulfonate (TosOH) salt variant of the otherwise identical protected lysine skeleton (CAS 16964-83-3) carries a substantially higher molecular weight of 542.65 g/mol [1]. This 33.3% mass difference directly impacts molar stoichiometry calculations in peptide coupling reactions: 1.0 g of the HCl salt provides 2.46 mmol of active building block, whereas 1.0 g of the TosOH salt provides only 1.84 mmol . Incorrect substitution without mass adjustment leads to systematic under-dosing of the lysine component, reducing coupling efficiency and final peptide yield. The TosOH salt form (C₂₁H₂₆N₂O₄·C₇H₈O₃S) also introduces the p-toluenesulfonate counterion, which may interfere with certain coupling chemistries or require additional washing steps during workup [2].

Counterion Selection Peptide Coupling Stoichiometry Solubility Profile

Protecting Group Orthogonality: Z/OBzl Strategy Versus Fmoc- or Boc-Based Analogs for Multi-Step Convergent Synthesis

The Z/OBzl protection strategy on CAS 156917-23-6 is specifically compatible with Boc-solid-phase peptide synthesis (SPPS) workflows, where the benzyl-based protecting groups (Z on ε-amine, OBzl on C-terminus) withstand the repetitive TFA treatments used for Boc removal while remaining quantitatively cleavable by HF or catalytic hydrogenation at the final step [1]. This contrasts with Fmoc-based D-lysine building blocks (e.g., Fmoc-D-Lys(Boc)-OH, CAS 115186-31-7), which employ acid-labile side-chain protection designed for Fmoc-SPPS deprotection with piperidine . The Z group is documented to be significantly more stable to acidic conditions used for Boc removal compared to the Boc group, ensuring side-chain protection integrity throughout chain elongation [2]. In patent literature, the Lys(Z)-OBzl intermediate has been demonstrated in the convergent synthesis of thrombolytic peptide-drug conjugates via Boc-strategy SPPS, with coupling yields of protected intermediates on the order of 85–95% [3].

Orthogonal Protection Convergent Peptide Synthesis Z-Group Acid Stability

Purity Specification: HPLC Purity ≥98% (CAS 156917-23-6) vs. Industry Minimal Specifications for Research-Grade Lysine Benzyl Esters

Commercially available H-D-Lys(Z)-Obzl HCl (CAS 156917-23-6) is supplied with a purity specification of ≥98% by HPLC from quality-focused vendors . This exceeds the ≥95% (TLC or HPLC) minimum specification commonly provided for general research-grade L-lysine benzyl ester hydrochloride (CAS 6366-70-7) and the ≥95% purity level for the TosOH salt variant (CAS 16964-83-3) . Higher purity at the building block stage directly translates to reduced purification burden after each coupling step and improved overall crude peptide purity in multi-step sequences, since each coupling's impurities propagate additively through the synthetic chain .

Building Block Purity HPLC Quality Control Peptide Synthesis Reproducibility

Recommended Application Scenarios for H-D-Lys(Z)-Obzl HCl Based on Verified Differentiation Evidence


Boc-SPPS Synthesis of D-Lysine-Containing Therapeutic Peptide Candidates Requiring Enhanced Proteolytic Stability

H-D-Lys(Z)-Obzl HCl is the building block of choice for Boc-strategy solid-phase peptide synthesis where D-lysine incorporation is required to confer resistance to endogenous proteases [1]. The Z group on the ε-amine remains intact through repetitive TFA deprotection cycles, while the OBzl ester anchors the C-terminus to the resin until final HF cleavage [2]. This orthogonal protection logic has been validated in the patent literature for the multi-step assembly of thrombolytic peptide conjugates, with documented Boc-Ala-Lys(Z)-OBzl intermediate formation [3].

Stereochemically Defined Diastereomeric Peptide Library Synthesis for Structure-Activity Relationship (SAR) Studies

When building matched D/L peptide pairs for comparative SAR analysis, CAS 156917-23-6 provides the D-lysine component needed alongside its L-enantiomeric counterpart (CAS 6366-70-7) [1]. The distinct optical rotation values and chromatographic retention times confirm enantiomeric integrity [2]. D-amino acid substitution at lysine positions in antimicrobial peptides has been shown in primary literature to enhance proteolytic resistance compared to all-L parent sequences [3], making this building block critical for generating the D-Lys substitution variants within such SAR campaigns.

Convergent Solution-Phase Fragment Coupling Requiring Precise Stoichiometric Control with the HCl Counterion

For solution-phase convergent syntheses where protected peptide fragments are coupled in equimolar ratios, the HCl salt form of CAS 156917-23-6 (MW 406.9) provides predictable solubility in organic solvents such as DMF and DMSO [1], while its well-defined molecular weight enables accurate molar calculations [2]. The HCl counterion avoids the additional mass and potential coupling interference introduced by the TosOH salt (MW 542.65), which requires a 33% higher mass input to deliver the same number of reactive equivalents [3].

Quality-Critical Research Requiring High-Purity D-Lysine Benzyl Ester for Reproducible Multi-Step Peptide Assembly

In peptide sequences exceeding 5–8 amino acid residues where cumulative impurity effects significantly degrade final product purity, the ≥98% (HPLC) specification available for CAS 156917-23-6 [1] provides a meaningful purity advantage over the ≥95% minimum specification typical of research-grade L-lysine benzyl ester and TosOH salt alternatives [2]. This reduced impurity burden minimizes side-product formation in each coupling cycle, improving final crude purity and reducing preparative chromatography costs at scale [3].

Quote Request

Request a Quote for H-D-Lys(Z)-Obzl HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.